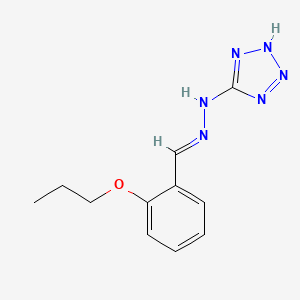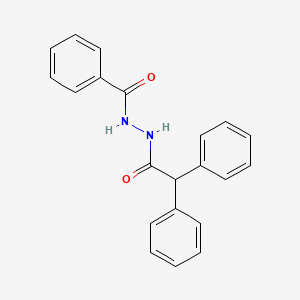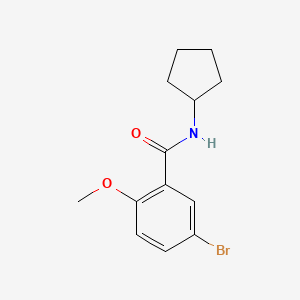![molecular formula C13H19BrN2O B5872098 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol](/img/structure/B5872098.png)
2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a bromobenzyl group, which is often used in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromobenzyl alcohols, for example, are typically liquids with a high boiling point .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol: is a versatile compound in organic synthesis. It can be used as a precursor for synthesizing various ethers, especially in reactions where a bromobenzyl group is desired . Its structure allows for nucleophilic substitution reactions at the benzylic position, which can be exploited to introduce various functional groups .
Medicinal Chemistry
In medicinal chemistry, this compound’s bromobenzyl moiety can be utilized to create pharmacologically active molecules. The piperazine ring is a common feature in many drugs, and modifications to this structure can lead to new compounds with potential therapeutic effects .
Catalysis
The bromobenzyl group in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol can act as a ligand in catalysis. It can form complexes with various metals, which can then be used as catalysts in organic reactions, such as cross-coupling reactions .
Material Science
This compound may find applications in material science, particularly in the synthesis of polymers where a piperazine unit is incorporated into the polymer backbone. This can impart flexibility and improve the material’s mechanical properties .
Environmental Chemistry
The bromine atom in 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol makes it a candidate for studying the environmental impact of brominated organic compounds. Research in this area could lead to a better understanding of how such compounds behave in the environment and their potential effects on ecosystems .
Biotechnology
In biotechnology, the compound’s ability to undergo various chemical reactions can be harnessed to modify biological molecules or surfaces. For example, it could be used to functionalize surfaces for bioconjugation with proteins or other biomolecules .
Pharmacology
The structural features of 2-[4-(3-bromobenzyl)-1-piperazinyl]ethanol make it a valuable scaffold in pharmacology. It can be used to synthesize compounds with central nervous system activity, as the piperazine ring is a common feature in molecules targeting CNS receptors .
Industrial Applications
While specific industrial applications for this compound are not readily found in the literature, its chemical properties suggest potential uses in the development of industrial chemicals, such as flame retardants or intermediates in the synthesis of more complex molecules .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMYAEXJRNQESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)


![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)



![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![6,7-dimethoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5872073.png)

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)
